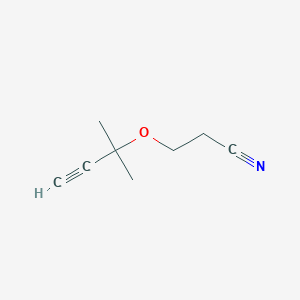
Bromuro de cetilpiridinio
Descripción general
Descripción
Cetylpyridinium bromide (CPB) is a cationic surfactant with a wide range of applications in biological and industrial processes. It is known for its germicidal properties and has been used in various applications such as protein folding, polymerization, enzyme studies, gene delivery, and pharmaceuticals as a drug delivery tool . CPB consists of a cetylpyridinium cation with a quaternary nitrogen in the aromatic heterocyclic ring of the headgroup and a 16-carbon hydrocarbon tail .
Synthesis Analysis
The synthesis of CPB-related compounds has been explored in the literature. For instance, N-cetyl-3-(2-methoxycarbonylvinyl)pyridinium bromide (MAP) was synthesized by covalently binding methyl acrylate (MA) and CPB, demonstrating a significant increase in inhibition efficiency for steel protection . Additionally, the synthesis and characterization of pentylpyridinium tribromide, a room temperature ionic liquid analogue of bromine, were described, and the spent reagent pentylpyridinium bromide was easily recycled .
Molecular Structure Analysis
The molecular structure of CPB has been studied using various techniques. Single crystal structure determination of cetylpyridiniumammonium bromide and Rietveld structure determination of cetylquinuclidinium bromide provided insights into the crystalline structures of these surfactants . Furthermore, molecular modeling and molecular dynamics simulations have been used to understand the behavior of CPB in solutions and micelles, revealing the planarity of the pyridinium ring and the conformational dynamics of the hydrophobic tail .
Chemical Reactions Analysis
CPB has been shown to interact with various substances, affecting their chemical behavior. For example, the interaction of CPB with bovine serum albumin (BSA) induced unfolding and refolding of the protein, with the formation of a "necklace and bead" structure in the unfolding process . Additionally, CPB micelles have been found to cause bathochromic shifts in the excitation spectra of polycyclic aromatic hydrocarbons (PAHs) and act as a quencher for their fluorescence intensity .
Physical and Chemical Properties Analysis
The physical and chemical properties of CPB and its mixtures have been extensively studied. The critical micellar concentration (cmc), micellar dissociation, and energetic parameters of micellization were determined for binary and ternary surfactant mixtures involving CPB . These studies help in understanding the interactions among mixed micelle components and their activity coefficients . Moreover, CPB has been identified as an effective radiosensitizer for Serratia marcescens, suggesting interactions with a membrane-associated target .
Aplicaciones Científicas De Investigación
1. Extracción y preconcentración de especies iónicas El CPB se ha utilizado en la extracción y preconcentración de especies iónicas. Juega un papel importante en la reacción de polimerización .
Polimerización
El CPB se utiliza en procesos de polimerización. Ayuda en la formación de polímeros actuando como catalizador o reactivo .
Plegamiento de proteínas
El CPB se ha explorado para su uso en el plegamiento de proteínas. Puede interactuar con las proteínas e influir en su proceso de plegamiento, lo cual es crucial en las funciones biológicas .
Estudios enzimáticos
El CPB se utiliza en estudios enzimáticos. Puede interactuar con las enzimas y afectar su actividad, proporcionando información valiosa sobre las funciones enzimáticas .
Entrega de genes
El CPB se ha utilizado en la entrega de genes. Puede unirse al material genético y facilitar su entrega a las células, lo cual es esencial en la ingeniería genética y la terapia .
Farmacéuticos y administración de fármacos
El CPB se utiliza en productos farmacéuticos como herramienta de administración de fármacos. Puede encapsular fármacos y mejorar su entrega al sitio objetivo .
Desinfectante y germicida
El CPB se utiliza como desinfectante y germicida. Tiene propiedades antimicrobianas y se utiliza en productos como enjuagues bucales .
Eliminación de metales pesados
El CPB se ha utilizado en la eliminación de metales pesados del agua. Por ejemplo, se ha utilizado en la construcción de cuentas compuestas para la eliminación adsortiva eficiente de iones Cr (VI) .
Mecanismo De Acción
Target of Action
Cetylpyridinium bromide is a quaternary ammonium compound with broad-spectrum antiseptic properties . Its primary targets are microbial cell surfaces, particularly those of gram-positive pathogens and yeasts . The compound interacts with these cell surfaces and can even integrate into the bacterial cytoplasmic membrane .
Mode of Action
The mode of action of cetylpyridinium bromide involves the positively charged hydrophilic region of its molecules. This allows the compound to interact with microbial cell surfaces and even integrate into the bacterial cytoplasmic membrane . This interaction disrupts the cell membrane, leading to leakage of intracellular contents and eventually cell death .
Biochemical Pathways
Cetylpyridinium bromide affects the biochemical pathways related to cell membrane integrity. By integrating into the bacterial cytoplasmic membrane, it disrupts normal cell function, leading to cell death
Result of Action
The result of cetylpyridinium bromide’s action is the reduction of bacterial load at the site of application. It achieves this by disrupting the cell membranes of bacteria, leading to cell death . This results in an antiseptic activity and protective action against dental plaque and reducing gingivitis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-hexadecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJBNKEBPCGSY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3033307 | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [HSDB] White powder; [Acros Organics MSDS] | |
| Record name | Cetylpyridinium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12878 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acetone, ethanol, and chloroform | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream-colored, waxy solid | |
CAS RN |
140-72-7 | |
| Record name | Cetylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetylpyridinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-hexadecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetylpyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3033307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cetylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O77BKZ14DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
64.5 °C | |
| Record name | CETYLPYRIDINIUM BROMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6859 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)










